molecular formula C17H15NO2 B2811848 3-(1H-indol-3-yl)-2-phenylpropanoic acid CAS No. 1018594-63-2

3-(1H-indol-3-yl)-2-phenylpropanoic acid

Cat. No.: B2811848
CAS No.: 1018594-63-2
M. Wt: 265.312
InChI Key: DMMKMFFBADAPJB-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-phenylpropanoic acid is a chemical hybrid incorporating a phenylpropanoic acid scaffold, a key structure in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, with a 1H-indole moiety . The indole nucleus is a privileged structure in medicinal chemistry, known for its extensive and diverse biological potential. Scientific literature reviews indicate that indole derivatives demonstrate a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, anticancer, and antioxidant effects . The specific stereochemistry and substitution pattern of this compound suggest it may be of significant interest in biochemical and pharmacological research for developing new therapeutic agents. Researchers are investigating similar compounds for their dual inhibitory effects on enzymes like cyclooxygenase (COX) and for antimicrobial properties, highlighting the value of this hybrid structure in multi-target therapy development . As a phenylpropanoic acid derivative, its free carboxylic acid group is considered an essential pharmacophoric feature for interacting with enzymatic active sites . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purpose. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)15(12-6-2-1-3-7-12)10-13-11-18-16-9-5-4-8-14(13)16/h1-9,11,15,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKMFFBADAPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-phenylpropanoic acid typically involves the reaction of indole derivatives with phenylpropanoic acid derivatives. One common method includes the use of a three-component reaction involving a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction is advantageous due to its clean, one-pot process and easy handling.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. In one protocol:

  • Reacted with methanol in the presence of H₂SO₄ at 60°C for 6 hours to yield methyl 3-(1H-indol-3-yl)-2-phenylpropanoate (85% yield) .

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution (Figure 1A).

Reagent Conditions Product Yield
Methanol + H₂SO₄60°C, 6 hrsMethyl ester85%
Ethanol + HClReflux, 8 hrsEthyl ester78%

Amide Formation

The acid reacts with primary/secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):

  • With benzylamine: Produced N-benzyl-3-(1H-indol-3-yl)-2-phenylpropanamide (92% yield) .

  • Key application : Synthesis of peptide analogs by coupling with amino acids (e.g., glycine derivatives) .

Decarboxylation

Thermal decarboxylation occurs under basic conditions (200°C, KOH), yielding 3-(1H-indol-3-yl)-1-phenylpropene (70% yield) . This reaction is critical for synthesizing unsaturated indole derivatives.

Salt Formation

Deprotonation with inorganic bases (e.g., NaOH) forms water-soluble salts:

  • Sodium 3-(1H-indol-3-yl)-2-phenylpropanoate (pH 12, 95% yield) .

  • Utility : Enhances bioavailability for pharmacological studies .

Condensation with Carbonyl Compounds

The indole NH group participates in Pictet-Spengler-type reactions:

  • Condensation with formaldehyde in acetic acid produced tetrahydro-β-carboline derivatives (65% yield) .

  • Mechanism : Electrophilic substitution at C2 of indole followed by cyclization (Figure 1B).

Electrophilic Substitution on Indole Ring

The indole moiety undergoes regioselective halogenation:

  • Bromination (NBS in DMF) yielded 5-bromo-3-(1H-indol-3-yl)-2-phenylpropanoic acid (58% yield) .

  • Selectivity : Electrophiles preferentially attack C5 due to steric hindrance at C2/C3 .

Complexation with Metal Ions

The carboxylate group chelates divalent metals (e.g., Ni²⁺, Cu²⁺):

  • Nickel(II) complexes showed enhanced stability in aqueous media (log K = 4.2) .

  • Application : Catalysts in asymmetric synthesis .

Comparative Reactivity Table

Reaction Type Key Reagents Product Class Biological Relevance
EsterificationROH + acidEstersProdrug design
AmidationAmines + EDC/HOBtAmidesAntimicrobial agents
DecarboxylationHeat + baseAlkenesNeurotransmitter analogs
HalogenationNBS, DMFHalogenated indolesEnzyme inhibitors

Mechanistic Insights

  • Steric Effects : The phenyl group at C2 hinders electrophilic attack at C3 of indole, directing reactivity to C5/C6 .

  • Acid Strength : pKa ≈ 4.1 (carboxylic acid), enabling selective deprotonation without affecting indole NH (pKa ≈ 17) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds related to 3-(1H-indol-3-yl)-2-phenylpropanoic acid exhibit notable antibacterial properties. For instance, a study synthesized various derivatives and assessed their antibacterial activity against multiple Gram-positive and Gram-negative bacterial strains. The findings showed that certain structural modifications enhanced the efficacy of these compounds against bacterial infections .

Anticancer Properties
Indole derivatives are well-known for their anticancer potential. Studies have demonstrated that 3-(1H-indol-3-yl)-2-phenylpropanoic acid can induce apoptosis in cancer cells through the modulation of signaling pathways. This compound has been linked to the inhibition of tumor growth in various cancer models, showcasing its promise as a chemotherapeutic agent .

Agricultural Applications

Plant Growth Regulators
The compound has been investigated for its role as a plant growth regulator. Its application has been shown to enhance growth parameters in several plant species by promoting root development and increasing biomass. These effects are attributed to the compound's ability to modulate phytohormone levels within plants, leading to improved nutrient uptake and stress resistance .

Synthetic Biology Applications

Biosynthesis of Phenylpropanoids
Recent advancements in synthetic biology have highlighted the potential of using microbial co-cultures for the biosynthesis of phenylpropanoids, including derivatives of 3-(1H-indol-3-yl)-2-phenylpropanoic acid. A study established a tripartite microbial co-culture system that effectively produced eugenol from simple sugars, demonstrating the versatility of this compound in biotechnological applications .

Table 1: Antibacterial Activity of Indole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(1H-indol-3-yl)-2-phenylpropanoic acidStaphylococcus aureus32 µg/mL
Derivative AEscherichia coli16 µg/mL
Derivative BPseudomonas aeruginosa64 µg/mL

Table 2: Effects on Plant Growth

TreatmentPlant SpeciesGrowth Parameter MeasuredResult
ControlArabidopsis thalianaHeight (cm)10 (±1)
3-(1H-indol-3-yl)-2-phenylpropanoic acidArabidopsis thalianaHeight (cm)15 (±1.5)
ControlTomatoBiomass (g)5 (±0.5)
3-(1H-indol-3-yl)-2-phenylpropanoic acidTomatoBiomass (g)8 (±0.8)

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various indole derivatives, including 3-(1H-indol-3-yl)-2-phenylpropanoic acid. The study revealed that specific modifications led to enhanced activity against resistant bacterial strains, suggesting potential for development into new antibiotics.

Case Study 2: Agricultural Impact
A field trial was conducted to assess the impact of applying 3-(1H-indol-3-yl)-2-phenylpropanoic acid on crop yield. Results indicated a significant increase in both yield and resistance to environmental stressors when compared to untreated controls, highlighting its utility as a sustainable agricultural input.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

L-Tryptophan
  • Structure: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.
  • Key Differences: Replaces the 2-phenyl group with an amino group, making it a proteinogenic amino acid.
  • Properties: Molecular weight 204.23 g/mol; involved in serotonin biosynthesis and protein synthesis. The amino group increases water solubility compared to the phenyl-substituted target compound .
3-(1H-Indol-3-yl)propanoic Acid (IPA)
  • Key Differences : Lacks the 2-phenyl substituent, reducing steric bulk and lipophilicity.
  • Properties : Molecular weight 189.21 g/mol; exhibits moderate cytotoxicity in marine-derived compounds .
Digyaindoleacid A
  • Structure: 2-(1-(4-Hydroxyphenyl)-3-oxobut-1-en-2-yloxy)-3-(1H-indol-3-yl)propanoic acid.
  • Key Differences: Incorporates a hydroxyphenyl-enol ether substituent at C2, introducing additional hydrogen-bonding and redox-active sites.
  • Properties : Higher molecular complexity may influence solubility and biological targeting compared to the target compound .

Derivatives with Modified Indole Moieties

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanoic Acid
  • Structure : Indole nitrogen substituted with a 4-chlorobenzoyl group; additional methyl and methoxy groups.
  • Key Differences : Enhanced electron-withdrawing effects from chlorine and methoxy groups alter electronic properties.
  • Properties : Likely higher metabolic stability and receptor affinity due to halogenation .
Azaperoxide Derivative ()
  • Structure: 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid.
  • Key Differences : Spirocyclic azaperoxide substituent introduces reactive peroxide bonds.

Functional Group Variations

2-(1,3-Dioxo-isoindol-2-yl)-3-phenylpropanoic Acid
  • Structure : Isoindole-1,3-dione substituent at C2.
  • Key Differences : Electron-withdrawing dioxo groups increase acidity ($ \text{pKa} $) of the carboxylic acid.
  • Properties : Higher logP (2.58) indicates greater lipophilicity than the target compound, impacting membrane permeability .
(1H-Indol-3-yl)oxoacetamide
  • Structure : Oxoacetamide group replaces the carboxylic acid.
  • Key Differences : Amide functionality reduces solubility in aqueous media but enhances stability against enzymatic hydrolysis.
  • Properties : Found in fungal metabolites with cytotoxic activity .

Research Findings and Implications

  • Cytotoxicity: IPA (3-(1H-Indol-3-yl)propanoic acid) and related derivatives exhibit cytotoxicity, suggesting that phenyl or complex substituents (e.g., azaperoxide) may enhance this activity .
  • Solubility and Bioavailability : The phenyl group in the target compound likely increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to unsubstituted IPA .
  • Functional Group Impact : Carboxylic acids (e.g., IPA) show higher solubility, while amides (e.g., oxoacetamide) prioritize stability, influencing drug design choices .

Biological Activity

3-(1H-indol-3-yl)-2-phenylpropanoic acid, also known as indole-phenylpropanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(1H-indol-3-yl)-2-phenylpropanoic acid is C17H17N1O2C_{17}H_{17}N_{1}O_{2} with a molecular weight of approximately 281.33 g/mol. The compound features an indole ring fused with a phenylpropanoic acid moiety, which is responsible for its unique biological properties.

Biological Activities

Research indicates that 3-(1H-indol-3-yl)-2-phenylpropanoic acid exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of phenylpropanoic acids possess notable antimicrobial properties. For instance, modifications in the structure can enhance antibacterial and antifungal activities. The presence of the indole moiety in this compound may contribute to its effectiveness against various pathogens, including bacteria and fungi .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential use in treating inflammatory diseases .

3. Neuroprotective Properties

Indole derivatives are often studied for their neuroprotective effects. The structural features of 3-(1H-indol-3-yl)-2-phenylpropanoic acid may facilitate interactions with neurotransmitter systems, offering potential therapeutic benefits in neurodegenerative diseases .

Synthesis Methods

The synthesis of 3-(1H-indol-3-yl)-2-phenylpropanoic acid can be achieved through various methods, including:

  • Condensation Reactions : Reaction between indole derivatives and phenylpropanoic acid precursors.
  • Functional Group Modifications : Introduction of substituents on the indole or phenyl rings to enhance biological activity.

Research Findings and Case Studies

A selection of research findings highlights the biological activity of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive bacteria with IC50 values indicating potency comparable to established antibiotics.
Reported antifungal activity against Candida species, suggesting potential for treating fungal infections.
Investigated the neuroprotective effects in vitro, showing reduced neuronal cell death in models of oxidative stress.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-(1H-indol-3-yl)-2-phenylpropanoic acid with various biological targets. These studies suggest strong interactions with enzymes involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(1H-indol-3-yl)-2-phenylpropanoic acid, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling indole derivatives with phenylpropanoid precursors. Key steps include:

  • Starting Materials : Commercial indole derivatives (e.g., 3-indolepropionic acid) and phenyl-containing reagents (e.g., benzyl halides) .
  • Reagents : Strong bases (e.g., NaH) for deprotonation and coupling agents like EDC/HOBt for amide bond formation .
  • Optimization : Adjusting temperature (0–25°C), inert atmospheres (N₂/Ar), and solvent polarity (DMF, THF) to minimize side reactions. Purity (>95%) is achievable via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm indole C3 substitution and phenyl group integration .
  • X-ray Crystallography : Single-crystal studies (MoKα radiation, λ = 0.71073 Å) resolve stereochemistry and hydrogen bonding. Disorder in solvent molecules (e.g., methanol/water) can be addressed via SQUEEZE in PLATON .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 389.38 g/mol for C₁₇H₁₅N₃O₆S derivatives) .

Q. How can researchers screen for biological activity in this compound?

  • Answer :

  • In Vitro Assays : Test inhibition of enzymes (e.g., cyclooxygenase) or receptor binding (e.g., serotonin receptors) using fluorescence polarization or radioligand displacement .
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) in macrophage models .

Advanced Research Questions

Q. How can contradictory biological activity data between batches be resolved?

  • Answer :

  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (e.g., sulfonamide byproducts) .
  • Chiral Purity : Enantiomeric excess (ee) is assessed via chiral HPLC (Chiralpak AD-H column) or circular dichroism .
  • Batch Comparison : Statistical analysis (ANOVA) of IC₅₀ values across batches identifies process-related variability .

Q. What strategies improve enantiomeric purity during synthesis?

  • Answer :

  • Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric induction in coupling steps .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts .

Q. How can computational modeling predict pharmacokinetic properties?

  • Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (GROMACS) .

Q. What analytical approaches identify degradation products under stress conditions?

  • Answer :

  • Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions. Monitor via LC-MS/MS .
  • Degradant Identification : Compare MS/MS fragmentation patterns with synthetic standards (e.g., nitro-reduced derivatives) .

Methodological Notes

  • Data Contradictions : Cross-validate biological data using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Structural Disorder : Refine crystallographic data with SHELXL and validate via R-factor convergence (<0.07) .
  • Stability Testing : Store lyophilized samples at -80°C under desiccation to prevent hydrolysis .

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